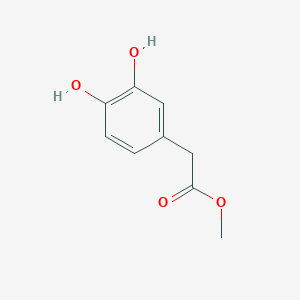

Methyl 3,4-dihydroxyphenylacetate

Vue d'ensemble

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'acétate de méthyle 3,4-dihydroxyphényle peut être synthétisé par estérification de l'acide 3,4-dihydroxyphénylacétique avec du méthanol en présence d'un catalyseur tel que l'acide sulfurique . La réaction implique généralement un reflux des réactifs pendant plusieurs heures pour obtenir le produit souhaité.

Méthodes de production industrielle

Les méthodes de production industrielle de l'acétate de méthyle 3,4-dihydroxyphényle ne sont pas bien documentées dans la littérature. l'approche générale impliquerait des processus d'estérification à grande échelle, similaires à la synthèse en laboratoire, mais optimisés pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

L'acétate de méthyle 3,4-dihydroxyphényle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants.

Substitution : Les groupes hydroxyle sur le cycle aromatique peuvent subir des réactions de substitution avec divers électrophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3).

Principaux produits formés

Oxydation : Quinones

Réduction : Alcools

Substitution : Dérivés halogénés ou nitrés

Applications de recherche scientifique

L'acétate de méthyle 3,4-dihydroxyphényle a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour ses propriétés antioxydantes, qui aident à éliminer les radicaux libres.

Médecine : Investigated for its antiviral activities, particularly against enterovirus 71 (EV71).

Industrie : Applications potentielles dans la formulation d'additifs antioxydants pour les aliments et les cosmétiques.

Mécanisme d'action

L'acétate de méthyle 3,4-dihydroxyphényle exerce ses effets principalement par son activité antioxydante. Il piège les radicaux libres, empêchant ainsi les dommages oxydatifs aux cellules . Le composé inhibe également la réplication de l'entérovirus 71 en interférant avec le processus de réplication virale dans les cellules de rhabdomyosarcome .

Applications De Recherche Scientifique

Pharmacological Studies

Methyl 3,4-dihydroxyphenylacetate has been investigated for its potential neuroprotective effects due to its structural similarity to dopamine metabolites. It plays a role in dopamine metabolism and has been studied in the context of neurodegenerative diseases such as Parkinson's disease. The compound is thought to influence the levels of key metabolites like DOPAC (3,4-dihydroxyphenylacetic acid) and homovanillic acid (HVA), which are critical for understanding dopamine-related pathways .

Biochemical Pathway Analysis

The compound serves as a substrate in various enzymatic reactions. For example, it is involved in the oxidative deamination process catalyzed by monoamine oxidase (MAO), leading to the formation of DOPAC. This pathway is significant for studying metabolic disorders and the biochemical mechanisms underlying dopamine function .

Environmental Impact Studies

Research has shown that this compound can be used as a biomarker for assessing environmental exposure to pollutants that affect dopamine metabolism. Studies involving pesticides like paraquat have demonstrated alterations in dopamine metabolism and associated metabolites, highlighting the compound's relevance in ecotoxicology .

Table 1: Comparison of Metabolite Levels Under Pesticide Exposure

| Metabolite | Normal Levels | Levels Under Rotenone | Levels Under Paraquat |

|---|---|---|---|

| Vesicular DA | 100% | -40% | -20% to -50% |

| Cytosol DA | 100% | +45% | -20% |

| DOPAC | 100% | No significant change | -40% |

| HVA | 100% | No significant change | -50% to -60% |

| Glutathione | 100% | -30% | -45% |

Data derived from studies on pesticide exposure effects on dopamine metabolism .

Case Study 1: Neuroprotective Effects in Parkinson's Disease Models

In a study examining the neuroprotective effects of this compound in rodent models of Parkinson's disease, researchers found that treatment with this compound led to improved motor functions and reduced neuronal cell death. The study highlighted its potential as a therapeutic agent targeting dopaminergic pathways .

Case Study 2: Environmental Monitoring

A research project assessed the levels of this compound in water samples from agricultural regions exposed to pesticides. The findings indicated a correlation between elevated levels of this compound and disruptions in local wildlife's dopamine metabolism, suggesting its utility as an environmental biomarker .

Mécanisme D'action

Methyl 3,4-Dihydroxyphenylacetate exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells . The compound also inhibits the replication of enterovirus 71 by interfering with the viral replication process in rhabdomyosarcoma cells .

Comparaison Avec Des Composés Similaires

Composés similaires

- Ester méthylique de l'acide catéchol-4-acétique

- Ester méthylique de l'acide 3,4-dihydroxyphénylacétique

- Ester méthylique de l'acide homoprotocatéchuique

- Ester méthylique de l'acide pyrocatéchol-4-acétique

Unicité

L'acétate de méthyle 3,4-dihydroxyphényle est unique en raison de ses propriétés antioxydantes et antivirales doubles. Alors que d'autres composés similaires peuvent présenter l'une de ces activités, la combinaison des deux rend l'acétate de méthyle 3,4-dihydroxyphényle particulièrement précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Methyl 3,4-dihydroxyphenylacetate (MDHPA) is a polyphenolic compound that has garnered attention for its diverse biological activities. This article explores its neuroprotective, antioxidant, and potential therapeutic effects based on recent research findings.

Chemical Structure and Properties

This compound is an ester derivative of 3,4-dihydroxybenzoic acid. Its molecular formula is C9H10O4, with a molecular weight of approximately 182.17 g/mol. This compound is primarily found in various natural sources, including the seeds of Ilex aquifolium and certain traditional herbal medicines.

1. Neuroprotective Effects

MDHPA has been shown to exhibit significant neuroprotective properties. Research indicates that it can mitigate oxidative stress and apoptosis in neuronal cells:

- Cell Viability : In studies using SH-SY5Y neuroblastoma cells, MDHPA demonstrated a protective effect against oxidative damage induced by tert-butyl hydroperoxide (TBHP). The compound improved cell viability and reduced the levels of reactive oxygen species (ROS) in a dose-dependent manner .

- Mechanisms of Action : MDHPA enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which play crucial roles in cellular defense against oxidative stress . It also activates the Nrf2 pathway, which is vital for regulating antioxidant responses.

2. Antioxidant Activity

The antioxidant capacity of MDHPA has been quantified through various assays:

- DPPH Scavenging Activity : MDHPA exhibited a strong ability to scavenge DPPH free radicals, with an IC50 value lower than that of common antioxidants like N-acetylcysteine (NAC) . This suggests that MDHPA is effective in neutralizing free radicals and reducing oxidative stress.

- Oxidative Stress Reduction : Studies have shown that treatment with MDHPA significantly lowers intracellular ROS levels and improves mitochondrial function by restoring mitochondrial membrane potential .

Research Findings

Case Studies

- Neuroprotection in Endometriosis : A study highlighted the potential of MDHPA in protecting granulosa cells from oxidative damage associated with endometriosis. The compound was shown to reverse TBHP-induced apoptosis in these cells, suggesting its therapeutic potential for improving reproductive outcomes in endometriosis patients .

- Cerebral Protection : Another investigation focused on the ability of MDHPA to promote the differentiation of NSCs into cholinergic neurons, which are critical for cognitive functions. The study found that MDHPA activates key signaling pathways involved in neurogenesis, thus supporting its role as a neurotrophic agent .

Propriétés

IUPAC Name |

methyl 2-(3,4-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFILLIGHGZLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451666 | |

| Record name | Methyl 3,4-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25379-88-8 | |

| Record name | Methyl 3,4-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-Dihydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural occurrence of methyl 3,4-dihydroxyphenylacetate?

A: this compound is found as a key component in the defensive secretions of certain diving beetle species, specifically within the Laccophilinae subfamily. [] This compound is particularly significant as it suggests a potential phylogenetic link within the Dytiscidae family, as it is commonly found across various subfamilies.

Q2: Can you describe a novel synthetic method for this compound?

A: A novel synthetic route for this compound leverages the Bouveault-Blanc reduction. [] This method begins with the synthesis of 3,4-dihydroxyphenylacetic acid from 3,4-dimethoxyphenylacetic acid. Subsequently, 3,4-dihydroxyphenylacetic acid reacts with thionyl chloride (SOCl2) in methanol to yield this compound. This approach offers a new perspective on synthesizing this compound.

Q3: Has this compound been isolated from any plant sources?

A: Research has identified this compound within the roots of Datura metel. [] This finding, alongside other compounds isolated from the plant, suggests potential anti-inflammatory properties associated with this compound. Further investigation is needed to understand its specific mechanisms of action in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.